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Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

Cat. No. B180726

An In-depth Technical Guide to the Synthesis of 9-Formylnonanoic Acid Methyl Ester

Abstract

9-Formylnonanoic acid methyl ester, also known as methyl 9-oxononanoate or azelaaldehydic
acid methyl ester, is a bifunctional molecule of significant interest in organic synthesis.[1]
Possessing both a terminal aldehyde and a methyl ester group, it serves as a versatile
precursor for a wide array of value-added chemicals, including pharmaceuticals, fragrances,
dyes, and specialized polymers.[1][2] This guide provides an in-depth technical overview of the
primary synthetic methodologies for its preparation, focusing on the underlying chemical
principles, detailed experimental protocols, and critical process considerations. The content is
designed for researchers, chemists, and drug development professionals seeking a
comprehensive understanding of the synthesis of this important chemical intermediate.

Introduction and Physicochemical Properties

Methyl 9-oxononanoate (CAS No. 1931-63-1) is a C10 fatty acid derivative that stands out due
to its dual reactivity.[1] The terminal aldehyde offers a site for nucleophilic attack, condensation
reactions, and oxidation or reduction, while the methyl ester provides a handle for hydrolysis,
amidation, or transesterification. This unique structure makes it a valuable building block in
complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 9-Oxononanoate
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Property Value Reference(s)
CAS Number 1931-63-1 [3]

Molecular Formula C10H1803 [3114]
Molecular Weight 186.25 g/mol [31[4]

IUPAC Name methyl 9-oxononanoate [1]

9-Oxo-nonanoic Acid methyl

ester, Azelaaldehydic Acid
Synonyms [1][3]
Methyl Ester, Methyl 8-

formyloctanoate
Appearance Colorless liquid [2]
Boiling Point ~207 °C [2]

Core Synthetic Strategies

The synthesis of methyl 9-oxononanoate is predominantly achieved through the cleavage of
the C9 double bond of oleic acid derivatives. Ozonolysis is the most established method,
though other oxidative cleavage and hydroformylation techniques present viable alternatives.

Ozonolysis of Methyl Oleate

Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. When
applied to methyl oleate, a readily available feedstock derived from vegetable oils, it provides a
direct route to methyl 9-oxononanoate.[5][6]

Causality and Mechanism: The reaction proceeds via the 1,3-dipolar cycloaddition of ozone to
the double bond of methyl oleate, forming an unstable primary ozonide (molozonide).[7] This
intermediate rapidly rearranges and fragments into a carbonyl compound (an aldehyde) and a
carbonyl oxide, commonly known as the Criegee intermediate. In a non-participating solvent,
these fragments recombine to form a more stable secondary ozonide (1,2,4-trioxolane).[8][9]
The crucial step for isolating the desired aldehyde is the subsequent work-up. A reductive work-
up is essential to cleave the secondary ozonide and any peroxidic side-products to the
aldehyde level, preventing over-oxidation to the carboxylic acid.
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Caption: Ozonolysis workflow for the synthesis of Methyl 9-Oxononanoate.
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Experimental Protocol: Ozonolysis of Methyl Oleate
This protocol is a representative synthesis adapted from established methodologies.[5]

» Dissolution: Dissolve methyl oleate (1 equivalent) in a suitable solvent such as
dichloromethane or methanol in a three-neck round-bottom flask equipped with a gas
dispersion tube, a thermometer, and a gas outlet bubbler. A typical concentration is 0.1-0.5
M.

e Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone-enriched
oxygen from an ozone generator through the solution. The reaction progress is monitored by
Thin Layer Chromatography (TLC) or the appearance of a persistent blue color in the
solution, which indicates the presence of excess ozone.

e Quenching: Once the starting material is consumed, stop the ozone flow and purge the
solution with a stream of dry nitrogen or argon for 15-20 minutes to remove all residual
ozone. This step is critical for safety.

e Reductive Work-up: While maintaining the cold temperature, add a mild reducing agent.
Dimethyl sulfide (DMS, 1.5 equivalents) is commonly used. The mixture is allowed to slowly
warm to room temperature and stirred overnight.

« Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude oil is
redissolved in a solvent like diethyl ether and washed sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and
concentrate in vacuo. The crude product is purified by flash column chromatography on silica
gel to yield pure methyl 9-oxononanoate.[1]

Trustworthiness Note: The self-validating nature of this protocol lies in the monitoring steps.
TLC analysis provides clear checkpoints for the consumption of the starting material. The color
change during ozonolysis serves as a real-time indicator of reaction completion. The final
characterization by NMR and MS confirms the identity and purity of the product, validating the
success of the synthesis and purification.

Alternative Oxidative Cleavage Methods
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While ozonolysis is effective, the hazards associated with ozone necessitate specialized
equipment. Alternative methods using more common laboratory oxidants have been
developed, though they often favor the formation of the corresponding carboxylic acid,
monomethyl azelate.

Ruthenium-Catalyzed Cleavage with H202: A notable alternative involves the use of a
ruthenium catalyst with hydrogen peroxide as the terminal oxidant.[10]

Causality and Mechanism: This reaction is believed to proceed through a tandem sequence.
First, the alkene is epoxidized by the ruthenium catalyst. The epoxide is then hydrolyzed to a
vicinal diol. Finally, the ruthenium catalyst facilitates the oxidative cleavage of the C-C bond of
the diol to yield the aldehyde products.[10] However, under the typically oxidative conditions
required for the cleavage, the resulting aldehyde is often rapidly oxidized further to the
carboxylic acid. Achieving high yields of the aldehyde requires careful control of reaction
conditions and may not be as straightforward as ozonolysis.
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Caption: Ruthenium-catalyzed oxidative cleavage pathway of Methyl Oleate.

Hydroformylation of Unsaturated Esters

Hydroformylation, or the "oxo process," offers an entirely different, atom-economical approach.
Instead of cleaving a larger molecule, this method builds the target molecule by adding a formyl
group and a hydrogen atom across a double bond.[11]
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Causality and Mechanism: The substrate for this synthesis is typically methyl 9-decenoate. The
reaction is catalyzed by a transition metal complex, most commonly rhodium or cobalt, in the
presence of high-pressure carbon monoxide and hydrogen (synthesis gas).[11][12] The
catalytic cycle involves coordination of the alkene to the metal center, migratory insertion of the
alkene into a metal-hydride bond, subsequent CO insertion to form an acyl complex, and finally,
reductive elimination to release the aldehyde product and regenerate the catalyst.

A key challenge in hydroformylation is controlling regioselectivity. For a terminal alkene like
methyl 9-decenoate, the formyl group can add to either C9 (yielding the branched product,
methyl 9-formylnonanoate) or C10 (yielding the linear product, methyl 10-formyldecanoate).
Judicious choice of ligands on the metal catalyst is crucial to steer the reaction towards the
desired branched isomer.

Starting Material
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Hydroformylation Reaction
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Rh Catalyst + Ligand

High Press—uiHeat/
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Caption: Hydroformylation of Methyl 9-decenoate to produce Methyl 9-Oxononanoate.

Table 2: Comparison of Synthetic Routes
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Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are paramount to

ensure the final product meets the required specifications for downstream applications.

Purification

e Column Chromatography: This is the most common method for purifying methyl 9-

oxononanoate on a laboratory scale. Silica gel is the standard stationary phase, with a

gradient of ethyl acetate in hexanes typically providing good separation from non-polar

byproducts and starting materials.[1]
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e High-Vacuum Distillation: For larger scales, distillation can be employed. Due to its relatively
high boiling point, short-path high-vacuum distillation is recommended to prevent thermal
decomposition.[14]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the
structure and purity of the synthesized methyl 9-oxononanoate.[15][16]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The most diagnostic signal is the aldehyde proton (R-CHO), which appears as a
triplet at approximately 9.77 ppm. The singlet for the methyl ester protons (-OCHs) is
observed around 3.67 ppm.

o 13C NMR: The aldehyde carbonyl carbon resonates distinctly downfield around 202.9 ppm,
while the ester carbonyl carbon appears around 174.2 ppm.

e Mass Spectrometry (MS):

o Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming the molecular
weight and assessing purity. The electron ionization (EI) mass spectrum will show the
molecular ion peak (M*) at m/z 186, along with characteristic fragment ions.[4]

o Fourier-Transform Infrared (FT-IR) Spectroscopy:

o This technique confirms the presence of the key functional groups. Characteristic
absorption bands include a strong C=0 stretch for the ester at ~1740 cm~1, a strong C=0
stretch for the aldehyde at ~1725 cm~1, and the characteristic pair of C-H stretching bands
for the aldehyde proton at ~2820 and ~2720 cm~1.

Conclusion

The synthesis of 9-formylnonanoic acid methyl ester is a well-established process, with
ozonolysis of methyl oleate representing the most direct and high-yielding laboratory method.
This route leverages renewable feedstocks and provides excellent control over the final
product, provided that appropriate safety measures and a reductive work-up are employed.
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While alternative methods like catalytic oxidative cleavage and hydroformylation exist, they
present challenges in selectivity and equipment requirements, respectively. The choice of
synthetic strategy will ultimately depend on the available equipment, scale of production, and
specific purity requirements of the final application. The robust analytical techniques outlined
herein are essential for validating the successful synthesis and purification of this versatile
bifunctional intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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